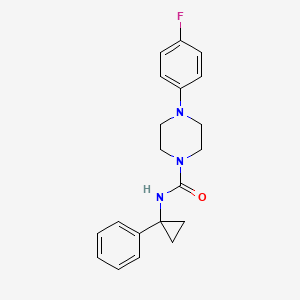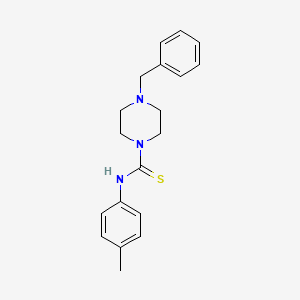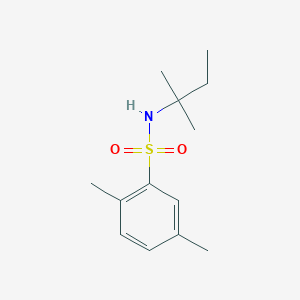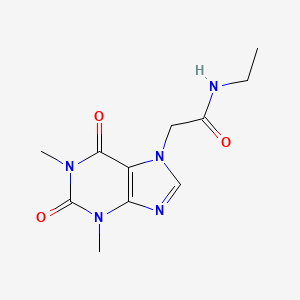
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Mechanism of Action
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming effect on brain activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in lab experiments.
Future Directions
There are a number of future directions for research on 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide. One area of interest is the potential of this compound as a treatment for addiction. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a treatment for neurological disorders.
Synthesis Methods
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide was first synthesized by a team of researchers at the University of Kentucky in 2005. The synthesis method involves the reaction of 1-phenylcyclopropylamine with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine-1-carboxamide to produce this compound.
Scientific Research Applications
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been extensively studied for its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate brain activity. This makes this compound a promising candidate for the treatment of disorders that involve abnormal brain activity.
properties
IUPAC Name |
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)22-20(10-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPLNKQCSXJEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)



![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)


